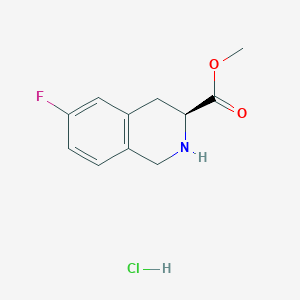
methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate ester group at the 3rd position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl 3-bromopropionate.
Nucleophilic Substitution: The 6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes nucleophilic substitution with methyl 3-bromopropionate in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis and Esterification: The resulting intermediate is then hydrolyzed to form the carboxylic acid, which is subsequently esterified using methanol and a catalyst such as sulfuric acid.
Formation of Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Formation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline ring is synthesized from 3-fluoro-L-phenylalanine hydrochloride and formaldehyde under acidic conditions .
Reaction Conditions :
-
Reagents : Formaldehyde (13.4 mmol), conc. HCl (82 mmol)
-
Temperature : 90°C for 1 hour, followed by standing at room temperature for 2 days .
-
Yield : 94% of the carboxylic acid intermediate (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .
Mechanism :
-
Condensation : Formaldehyde reacts with the amino group of 3-fluoro-L-phenylalanine under acidic conditions, forming a Schiff base.
-
Cyclization : Intramolecular attack by the α-carbon of phenylalanine leads to ring closure, forming the tetrahydroisoquinoline core .
Esterification to Methyl Ester
The carboxylic acid intermediate undergoes esterification with methyl chloroformate in the presence of a base.
Reaction Conditions :
-
Reagents : Methyl chloroformate, triethylamine
-
Yield : High yield (exact value not specified, but inferred from the process).
Mechanism :
-
Activation : The carboxylic acid reacts with methyl chloroformate to form an activated intermediate.
-
Ester Formation : Triethylamine facilitates the nucleophilic attack of the carboxylic acid oxygen, yielding the methyl ester.
Hydrochloride Salt Formation
The ester is treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions :
-
Reagents : HCl
-
Purpose : Enhances stability and solubility of the compound.
Reaction Comparison Table
Structural and Chemical Analysis
-
Molecular Weight : 245.68 g/mol.
-
Solubility : Soluble in water and ethanol; insoluble in ether and chloroform.
Relevance in Medicinal Chemistry
The compound exhibits potential as a monoamine oxidase (MAO) inhibitor , with applications in neuropsychiatric and oncological research. Its synthesis highlights the utility of fluorinated amino acids in creating biologically active tetrahydroisoquinoline derivatives.
Critical Analysis of Reaction Conditions
The high yield (94%) in the cyclization step suggests optimal reaction control, though scalability may require further optimization (e.g., continuous flow reactors). The esterification step relies on the stability of methyl chloroformate, which can hydrolyze under aqueous conditions, necessitating anhydrous conditions.
Scientific Research Applications
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylate ester group.
Methyl 3-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Contains a bromine atom instead of fluorine.
Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the fluorine atom.
Uniqueness
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to the presence of both the fluorine atom and the carboxylate ester group, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the ester group allows for further chemical modifications .
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
QZGJZBCJACTZCU-PPHPATTJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)F.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















